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Compound of Interest

Compound Name: FIt3-IN-18

Cat. No.: B12397931

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural-activity relationship (SAR) of
FIt3-IN-18 and its analogs, a series of potent FMS-like tyrosine kinase 3 (FIt3) inhibitors. Flt3 is
a critical target in the development of therapies for acute myeloid leukemia (AML), particularly
in patients harboring Flt3 internal tandem duplication (ITD) mutations, which are associated
with a poor prognosis. FIt3-IN-18, a 2,6,9-trisubstituted purine derivative, has demonstrated
significant inhibitory activity against Flt3 kinase and the proliferation of FIt3-ITD positive AML
cell lines. This document summarizes the key quantitative data, details the experimental
methodologies for the evaluation of these compounds, and visualizes the relevant biological
pathways and experimental workflows.

Core Structure and SAR Summary

FIt3-IN-18 (also referred to as compound 7d in the primary literature) is a potent Flt3 inhibitor
with an IC50 of 3 nM.[1] The core scaffold of this series is a 2,6,9-trisubstituted purine. The
structural modifications of FIt3-IN-18 analogs have been systematically explored to understand
the key molecular features required for potent and selective FIt3 inhibition. The following tables
summarize the quantitative data from these studies, highlighting the impact of substitutions at
the C2, C6, and N9 positions of the purine ring on both biochemical and cellular activity.

Table 1: SAR of Substitutions at the N9 Position
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MV4-11 GI50 MOLM-13 GI50

Compound R (N9) FIt3 IC50 (uM) (M) (M)
7a methyl >10 >10 >10

7b ethyl 0.045 0.012 0.009
7c isopropyl 0.005 0.003 0.002
7d (FIt3-IN-18) cyclopentyl 0.003 0.002 0.001
7e cyclohexyl 0.004 0.003 0.002

Data compiled from Gucky T, et al. I Med Chem. 2018.[1]

Summary of N9 SAR: A clear trend is observed where increasing the size of the aliphatic
substituent at the N9 position from methyl to cyclopentyl enhances the inhibitory activity. The
cyclopentyl group in FIt3-IN-18 (7d) appears to be optimal for potent Flt3 inhibition and cellular
antiproliferative activity.

Table 2: SAR of Substituti he C2 Positi

MV4-11 GI50 MOLM-13 GI50

Compound R (C2) FIt3 IC50 (uM)
(M) (M)

(1r,4r)-4-

7d (FIt3-IN-18) _ 0.003 0.002 0.001
aminocyclohexyl
(1s,4s)-4-

7f ) 0.025 0.015 0.011
aminocyclohexyl
4-
aminocyclohexyl

79 _ 0.008 0.005 0.004
(cis/trans
mixture)

7h piperidin-4-yl 0.012 0.008 0.006
N-

7i methylpiperidin- 0.031 0.022 0.018
4-yl
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Data compiled from Gucky T, et al. I Med Chem. 2018.[1]

Summary of C2 SAR: The (1r,4r)-4-aminocyclohexyl group at the C2 position is critical for high
potency, as seen in FIt3-IN-18 (7d). The stereochemistry is important, with the trans isomer
(7d) being more active than the cis isomer (7f). Replacing the cyclohexyl ring with a piperidinyl
moiety leads to a decrease in activity.

Table 3: SAR of Substituti he C6 Posii

MV4-11 GI50 MOLM-13 GI50

C d R (C6 FIt3 IC50 (UM
ompotn {5 BV ) (M)

7d (FIt3-IN-18) (morpholinometh ~ 0.003 0.002 0.001
yh)phenyl

4-(4-
methylpiperazin-
7i L yiPIp 0.004 0.003 0.002

ylmethyl)phenyl

4-(piperidin-1-
7k 0.006 0.004 0.003
yimethyl)phenyl

4-
71 ((dimethylamino)  0.010 0.007 0.005
methyl)phenyl

m phenyl >10 >10 >10

Data compiled from Gucky T, et al. J Med Chem. 2018.[1]

Summary of C6 SAR: A substituted phenyl ring at the C6 position is essential for activity. The 4-
(morpholinomethyl)phenyl group in FIt3-IN-18 (7d) provides excellent potency. Other basic
amine-containing substituents at the para position of the phenyl ring are also well-tolerated,
while an unsubstituted phenyl ring leads to a complete loss of activity.

Signaling Pathways and Experimental Workflows
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To understand the mechanism of action of FIt3-IN-18 and its analogs, it is crucial to visualize
the FIt3 signaling pathway and the experimental workflows used for their evaluation.

Fit3 Signhaling Pathway

Mutant FIt3, particularly FIt3-ITD, undergoes ligand-independent dimerization and
autophosphorylation, leading to the constitutive activation of downstream signaling pathways
that promote cell proliferation and survival. The primary pathways implicated are the STATS5,
RAS/MAPK, and PI3K/AKT pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt
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